3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline carboxamide family, characterized by a fused thiophene-quinoline core. Key structural features include:
- A 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline scaffold, which enhances rigidity and influences lipophilicity.
- A 3-amino group at position 3, critical for hydrogen-bonding interactions.
- An N-(2-ethylphenyl)carboxamide substituent at position 2, contributing to steric and electronic modulation.
While direct pharmacological data for this compound is absent in the provided evidence, analogs with similar frameworks demonstrate anticancer, enzyme inhibitory, and cytotoxic activities .
Properties
IUPAC Name |
3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-4-12-7-5-6-8-15(12)24-20(27)19-18(23)14-9-13-16(25-21(14)28-19)10-22(2,3)11-17(13)26/h5-9H,4,10-11,23H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZUMYKFQCPVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C3=CC4=C(CC(CC4=O)(C)C)N=C3S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and a suitable diketone, under acidic or basic conditions to form the thienoquinoline core.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor of the thienoquinoline.
Attachment of the Carboxamide Group: The carboxamide group is typically introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thienoquinoline core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Halogenated thienoquinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific biological context and target.
Comparison with Similar Compounds
Key Observations :
- Chlorinated derivatives exhibit pronounced cytotoxicity, possibly due to enhanced electrophilic interactions with cellular targets .
Modifications on the Thienoquinoline Core
Key Observations :
- Phenylethyl groups () introduce flexibility, possibly improving interaction with hydrophobic protein pockets .
Biological Activity
3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the thienoquinoline family. Its unique structure contributes to its notable biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H23N3O2S, with a molecular weight of 393.51 g/mol. The structure features a thieno[2,3-b]quinoline core with an amino group and an ethylphenyl substituent. This arrangement is crucial for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C22H23N3O2S |
| Molecular Weight | 393.51 g/mol |
| Structural Features | Thieno[2,3-b]quinoline core |
| Substituents | Amino group, ethylphenyl group |
Biological Activity
Research indicates that this compound exhibits significant anticancer activity . Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by altering metabolic pathways and reducing cancer stem cell populations.
The compound's anticancer efficacy appears to be linked to its effects on glycolysis and lipid metabolism. By modulating these pathways, it can disrupt the energy supply and biosynthetic processes necessary for cancer cell survival. Notably, it has shown potential in targeting cancer stem cells, which are often responsible for tumor recurrence and metastasis.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Apoptosis Induction :
- In vitro experiments on cancer cell lines demonstrated that the compound significantly increased apoptotic markers compared to control groups.
- The study indicated a reduction in viable cell counts and an increase in caspase activation.
-
Metabolic Pathway Alterations :
- Research highlighted that treatment with this compound led to decreased glucose uptake and altered fatty acid synthesis in cancer cells.
- These metabolic changes were correlated with reduced tumor growth in animal models.
Comparative Analysis with Analog Compounds
To better understand the unique properties of this compound, a comparison with related compounds is essential.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo... | Ethylphenyl group; potent against cancer stem cells | Induces apoptosis; alters metabolism |
| 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo... | Chlorinated analog; cytotoxic effects | Similar apoptotic mechanisms |
| 5-oxo-N-naphthyl-thieno[2,3-b]quinoline derivatives | Naphthyl substitution; varied reactivity | Anticancer properties; less potent than main compound |
This table illustrates how the structural variations among these compounds influence their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
